2-吡咯烷-2-基-苯并噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

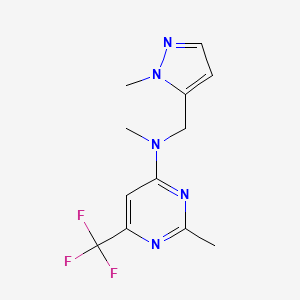

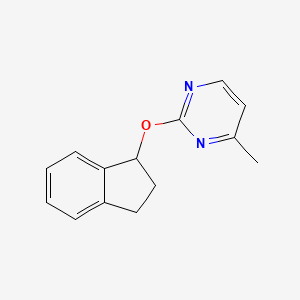

2-Pyrrolidin-2-yl-benzothiazole is a chemical compound with the molecular formula C11H12N2S . It is a derivative of benzothiazole, a heterocyclic compound that is widely used in synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more . A method for the synthesis of 2-arylbenzothiazole derivatives involves the coupling of o-aminothiophenols and gem-dibromomethylarenes in the presence of a catalytic amount of molecular I2, tert-butoxide, and pyridine under reflux conditions .Molecular Structure Analysis

The molecular structure of 2-Pyrrolidin-2-yl-benzothiazole is characterized by a benzothiazole ring attached to a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

Benzothiazole derivatives, including 2-Pyrrolidin-2-yl-benzothiazole, can undergo a variety of chemical reactions. For instance, reactions in DMSO as an oxidant and reaction medium provide 2-aroylbenzothiazoles, whereas the use of nitrobenzene as an oxidant in dioxane as a solvent enables the synthesis of 2-arylbenzothiazoles .Physical And Chemical Properties Analysis

2-Pyrrolidin-2-yl-benzothiazole has a molecular weight of 204.29 . More detailed physical and chemical properties were not found in the retrieved papers.科学研究应用

配位化学与性质

对含苯并噻唑衍生物的化合物化学和性质的综述突出了它们在化学各个分支的显着可变性和潜力。这些化合物表现出耐人寻味的性质,如光谱特征、结构、磁性以及生物和电化学活性。本综述确定了缺乏研究的领域,提出了更多潜在兴趣点,特别是在研究 2-吡咯烷-2-基苯并噻唑的未知类似物 (Boča、Jameson 和 Linert,2011 年)。

有机合成

对高度官能化的 2-(吡咯烷-1-基)噻唑骨架的合成研究证明了苯并噻唑衍生物的化学多功能性和潜在生物活性。这项工作强调了生产具有显着抗菌和抗分枝杆菌活性的双杂环分子的效率和选择性,展示了这些化合物在开发新型抗菌剂中的应用 (Belveren 等人,2017 年)。

电化学活性

将噻二唑并[3,4-c]吡啶作为电致变色聚合物系统中的受体进行的研究表明,苯并噻唑类似物在创造具有独特电致变色性质的材料中具有潜力。研究发现这些聚合物显示出高着色效率、良好的光学记忆和非常快的转换时间,突出了苯并噻唑衍生物在开发先进电致变色材料中的作用 (Ming 等人,2015 年)。

抗癌活性

几项研究探索了苯并噻唑衍生物的抗癌活性。合成了含有嘧啶衍生物的新型苯并噻唑,并显示出具有抗菌、抗氧化和抗结核活性。这些发现表明苯并噻唑衍生物在开发新的化疗剂中的潜力 (Bhoi 等人,2016 年)。另一项研究合成了苯并噻唑-2-硫醇衍生物,鉴定出对各种类型的人类癌细胞系具有有效且广谱抑制活性的化合物,进一步强调了苯并噻唑衍生物在癌症治疗中的治疗潜力 (Shi 等人,2012 年)。

抗菌活性

对包括与苯并噻唑相关的吡啶衍生物在内的新吡啶衍生物的研究证明了它们对各种细菌和真菌菌株的抗菌活性。这强调了苯并噻唑衍生物在开发新的抗菌剂中的效用,对测试菌株观察到可变和适度的活性 (Patel、Agravat 和 Shaikh,2011 年)。

未来方向

Benzothiazole derivatives, including 2-Pyrrolidin-2-yl-benzothiazole, have shown potential in various applications. For instance, they have been tested for their potentiality to impart corrosion resistance to mild steel exposed to 1 M aqueous HCl . Furthermore, the development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . This suggests that 2-Pyrrolidin-2-yl-benzothiazole and similar compounds could have promising future applications in medicinal chemistry and other fields.

作用机制

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity

Mode of Action

tuberculosis . The compound’s interaction with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that they may affect pathways related to the growth and survival of M. tuberculosis.

Result of Action

tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this pathogen.

属性

IUPAC Name |

2-pyrrolidin-2-yl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-2-6-10-8(4-1)13-11(14-10)9-5-3-7-12-9/h1-2,4,6,9,12H,3,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKAWFHOEDFUOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

359804-21-0 |

Source

|

| Record name | 2-(pyrrolidin-2-yl)-1,3-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride](/img/structure/B2763248.png)

![4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B2763250.png)

![2-(4-methylpiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2763253.png)

![[2-(4-Fluorophenyl)ethyl][(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)

![Methyl 4-(2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}ethyl)benzoate](/img/structure/B2763257.png)